molecular formula C12H10N6O2 B3068210 3-pyridine toxoflavin CAS No. 32502-20-8

3-pyridine toxoflavin

Cat. No.: B3068210
CAS No.: 32502-20-8
M. Wt: 270.25 g/mol
InChI Key: SYAZUOOOZFIYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridine toxoflavin is a useful research compound. Its molecular formula is C12H10N6O2 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3-pyridine toxoflavin are the Inositol-requiring enzyme 1α (IRE1α) and PIN1 . IRE1α is the most conserved endoplasmic reticulum (ER) stress sensor with two catalytic domains, kinase and RNase, in its cytosolic portion . PIN1 is a peptidylprolyl cis/trans isomerase .

Mode of Action

This compound acts as a potent inhibitor of IRE1α and PIN1 . It inhibits the IRE1α-XBP1s signaling pathway, causing time- and reducing reagent-dependent irreversible inhibition on IRE1α . The compound binds in the hydrophobic active site of IRE1α, specifically the Mn (II)-coordination shell, by replacing a ligating water molecule .

Biochemical Pathways

The compound affects the IRE1α-XBP1s signaling pathway, which is engaged as an adaptive strategy for protein folding homeostasis under ER stress . By inhibiting this pathway, this compound disrupts protein folding homeostasis, affecting various signaling processes such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .

Result of Action

The inhibition of IRE1α by this compound results in the disruption of protein folding homeostasis in the ER, affecting various cellular processes . This can lead to changes in cell proliferation and differentiation, and can induce apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen, Mn (II), and the reducing agent dithiothreitol are necessary for the compound to exert its inhibitory effect on IRE1α

Properties

IUPAC Name

1,6-dimethyl-3-pyridin-4-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-17-11(19)8-10(15-12(17)20)18(2)16-9(14-8)7-3-5-13-6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAZUOOOZFIYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.